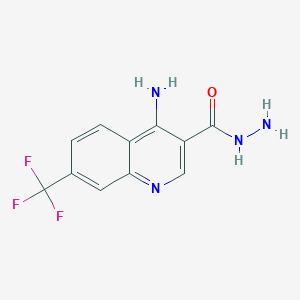
4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide is a chemical compound with the molecular formula C11H9F3N4O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide typically involves the reaction of 4-Amino-7-(trifluoromethyl)quinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the quinoline ring.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use in treating diseases such as malaria and cancer due to its biological activity.
Industry: The compound is used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and viral replication.
Pathways Involved: It interferes with the DNA synthesis and protein synthesis pathways, leading to the inhibition of microbial and viral growth.
Comparaison Avec Des Composés Similaires
4-Amino-7-(trifluoromethyl)quinoline: A closely related compound with similar biological activities.
4-Amino-2-methyl-7-(trifluoromethyl)quinoline: Another derivative with a methyl group instead of the carbohydrazide group.
4-Amino-2,8-bis(trifluoromethyl)-quinoline: A compound with two trifluoromethyl groups, exhibiting enhanced biological activity.
Uniqueness: 4-Amino-7-(trifluoromethyl)quinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This group enhances its potential as a drug candidate and its versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C11H9F3N4O |
|---|---|
Poids moléculaire |
270.21 g/mol |
Nom IUPAC |
4-amino-7-(trifluoromethyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)5-1-2-6-8(3-5)17-4-7(9(6)15)10(19)18-16/h1-4H,16H2,(H2,15,17)(H,18,19) |
Clé InChI |
PJGUQRMHUHCHOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)

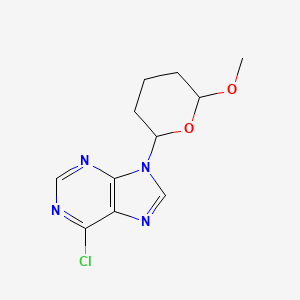

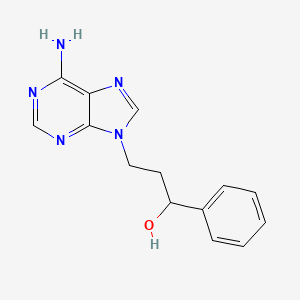


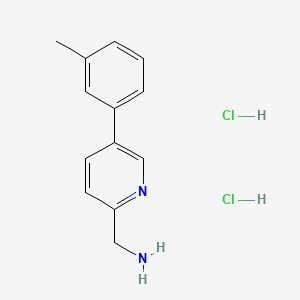

![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)
![4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B15065036.png)
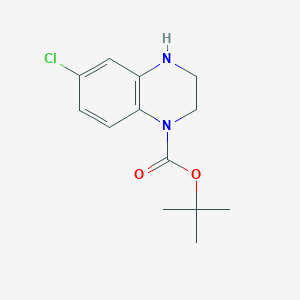
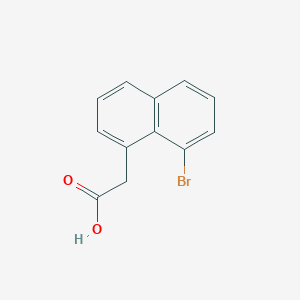
![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)
